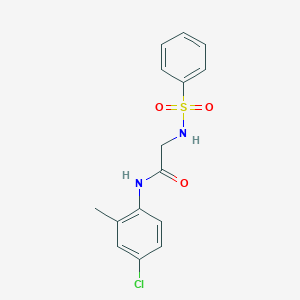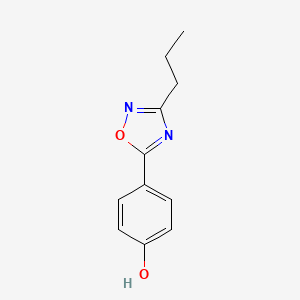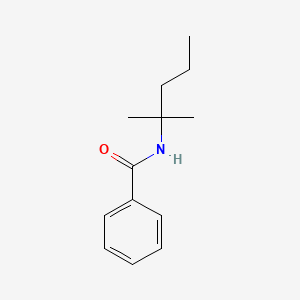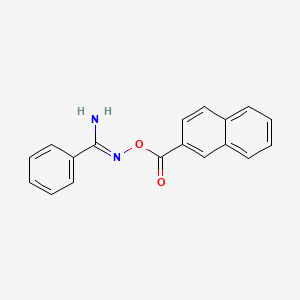![molecular formula C12H18NO3P B5755710 {[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid, commonly known as AMPA, is a chemical compound that belongs to the class of phosphinic acid derivatives. It is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity.
作用机制
AMPA acts as an agonist for the AMPA receptor subtype of glutamate receptors. Upon binding to the receptor, AMPA induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the cell. This influx of cations depolarizes the membrane potential and triggers the generation of an action potential, which is the basis of neuronal communication.
Biochemical and Physiological Effects:
The activation of AMPA receptors by AMPA leads to a variety of biochemical and physiological effects. These effects include the enhancement of synaptic transmission, the induction of long-term potentiation (LTP), and the modulation of neuronal excitability. The activation of AMPA receptors by AMPA has also been implicated in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases.
实验室实验的优点和局限性
The use of AMPA in lab experiments has several advantages. First, AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors, which allows for the specific activation of these receptors. Second, AMPA is relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of AMPA in lab experiments. For example, the use of AMPA may not accurately reflect the physiological conditions in vivo, and the results obtained from in vitro experiments may not necessarily translate to in vivo conditions.
未来方向
There are several future directions for the study of AMPA and its role in physiological and pathological processes. One direction is the development of more selective and potent AMPA receptor agonists and antagonists, which can be used to study the specific functions of these receptors. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, the development of drugs that target AMPA receptors may have therapeutic potential for the treatment of these disorders.
合成方法
The synthesis of AMPA involves the reaction of N-acetylmethionine with benzylphosphonic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with phenethylamine to yield AMPA. The synthesis of AMPA is relatively simple and can be carried out in a few steps with high yields.
科学研究应用
AMPA is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors. It can be used to activate AMPA receptors in vitro and in vivo, allowing researchers to study the physiological and pathological functions of these receptors.
属性
IUPAC Name |
[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZPXXQIDSCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)



![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)